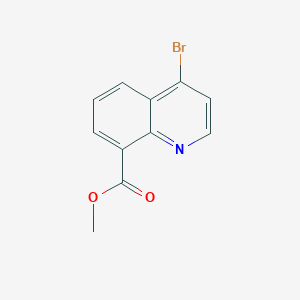

Methyl 4-bromoquinoline-8-carboxylate

Overview

Description

“Methyl 4-bromoquinoline-8-carboxylate” is a chemical compound with the CAS Number: 132664-48-3 . It has a molecular weight of 266.09 and its IUPAC name is methyl 4-bromo-8-quinolinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, it can be synthesized using sodium azide in dimethyl sulfoxide for 5 hours at ambient temperature . Other methods include using phosphorus tribromide in N,N-dimethyl-formamide at 80°C for 2 hours , or with N-Bromosuccinimide and triphenylphosphine in chloroform and acetonitrile for 0.5 hours with heating .

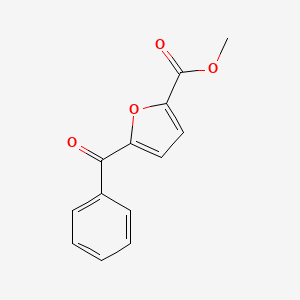

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it can undergo reactions with sodium azide, phosphorus tribromide, and N-Bromosuccinimide . The yields of these reactions vary, with some reaching up to 94% .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w values range from 2.32 to 2.96, indicating its lipophilicity . It is soluble in water, with solubility values ranging from 0.00622 mg/ml to 0.165 mg/ml .

Scientific Research Applications

Iron-Catalyzed Ortho-Alkylation

A unified strategy employs 8-aminoquinoline-based aryl carboxamides for direct ortho-alkylation, achieving high yields and regioselectivity without overalkylation. This method utilizes an iron source, showcasing the potential of Methyl 4-bromoquinoline-8-carboxylate derivatives in facilitating selective chemical transformations (Fruchey et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinoline, a relative of this compound, serves as an efficient photolabile protecting group with high sensitivity to multiphoton excitation. This characteristic makes it valuable for in vivo studies, particularly in caging biological messengers (Fedoryak & Dore, 2002).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Quinoline-8-carboxamides, designed for maintaining pharmacophore conformation, show potential as PARP-1 inhibitors. This application is crucial for developing therapies with a broad spectrum of therapeutic activities. The synthetic route involves Pd-catalyzed couplings, highlighting the chemical versatility of quinoline derivatives (Lord et al., 2009).

Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation

A method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of C-H bonds in carboxylic acid derivatives has been developed, utilizing carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This approach demonstrates the role of quinoline derivatives in facilitating selective carbon-hydrogen bond functionalization, thus broadening the scope of complex molecule synthesis (Shabashov & Daugulis, 2010).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, structurally related to this compound, act as efficient corrosion inhibitors for mild steel in hydrochloric acid. This application is significant in material science for protecting metals from corrosion, showcasing the utility of quinoline derivatives in industrial applications (Rbaa et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Quinoline compounds, to which methyl 4-bromoquinoline-8-carboxylate belongs, are known to exhibit a wide range of biological activities and can interact with various biological targets .

Mode of Action

Quinoline compounds are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline compounds are known to be involved in a variety of biochemical processes, suggesting that this compound may also influence multiple pathways .

Result of Action

Given the broad biological activities associated with quinoline compounds, it is likely that this compound may induce a range of cellular responses .

Properties

IUPAC Name |

methyl 4-bromoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVKKGMJTKTDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467878 | |

| Record name | Methyl 4-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132664-48-3 | |

| Record name | Methyl 4-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromoquinoline-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.